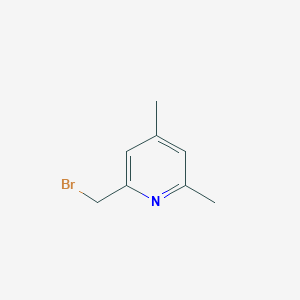

2-(Bromomethyl)-4,6-dimethylpyridine

Übersicht

Beschreibung

2-(Bromomethyl)-4,6-dimethylpyridine, also known as 4,6-dimethyl-2-bromopyridine, is an organic compound with the molecular formula C7H9BrN. It is a colorless liquid with a pleasant odor, and is used as a precursor for the synthesis of other compounds. It has a range of applications in the synthesis of drugs, agrochemicals, and other organic compounds.

Wissenschaftliche Forschungsanwendungen

Nonclassical Noncovalent Interactions

2-(Bromomethyl)-4,6-dimethylpyridine and its derivatives demonstrate nonclassical noncovalent interactions, which are crucial in controlling crystal structures. For instance, the compound 3,5-dibromo-2-amino-4,6-dimethylpyridinium tetrahalocuprate exemplifies how aryl bromine and ionic metal bromide interactions influence structural control (AlDamen & Haddad, 2011).

Synthesis and Structure Analysis

This compound is used in the synthesis of chromium(III) complexes with terdentate ligands. These complexes, characterized by single-crystal X-ray diffraction, are significant in studying ethylene polymerization behavior (Hurtado et al., 2009).

Reaction Kinetics and Hydrolysis

The compound's reactivity, particularly in halogenation reactions, provides insights into reaction kinetics and hydrolysis processes. It's used to synthesize various halogenomethylpyrimidines, offering valuable data for spectrometric studies and chemical reaction analysis (Brown & Waring, 1974).

Bromination Processes

Bromination studies of 2,6-dimethylpyridine derivatives reveal insights into nucleophilic reagents' influence and the formation of bromo derivatives. These studies are essential for understanding synthetic pathways and reaction mechanisms (Skrastin'sh et al., 1991).

Surface Characterization Studies

Adsorption studies with 2,6-dimethylpyridine on various surfaces like γ-Al2O3 and Y zeolites provide essential data for surface characterization. These studies contribute to understanding Lewis and Bronsted sites in catalysis (Corma, Rodellas, & Fornés, 1984).

Electrophilic Substitution Studies

Electrophilic substitution studies, particularly in bromination reactions of dimethylphenols, illustrate the compound's role in forming various bromo derivatives. Such studies are crucial for understanding organic reaction mechanisms (Brittain et al., 1982).

Intermediates in Synthesis

This compound serves as an important intermediate in synthesizing various compounds, such as non-steroidal anti-inflammatory agents. This underscores its role in pharmaceutical and organic synthesis (Xu & He, 2010).

Ion Mobility Spectrometry

The compound's derivatives are utilized in ion mobility spectrometry, aiding in chemical standardization and analysis, which is vital for comparing mobility spectra with precision (Eiceman, Nazarov, & Stone, 2003).

Catalytic Activity Studies

Adsorption of 2,6-dimethylpyridine on zeolites and subsequent studies on catalytic activity provide insights into active site behavior and poison selectivity, which are crucial in catalysis research (Jacobs & Heylen, 1974).

Lithium or Halogen Substitution

Studies on 2,6-dimethylpyridine's reaction with phenyllithium and halogens contribute to understanding substitution sequences, which are fundamental in organic synthesis and chemical transformations (Karpman et al., 1980).

Biological Activity Analysis

Research into 2-substituted 3-cyano-4,6-dimethylpyridine derivatives, including synthesis and biological activity assessment, highlights the compound's relevance in medicinal chemistry and drug development (Yassin, 2009).

Supramolecular Interactions

The study of 2-amino-4,6-dimethylpyridinium tetrahalocuprate salts showcases the role of non-classical supramolecular interactions in their structures. These studies are significant for understanding molecular geometry and bonding interactions (Haddad, AlDamen, & Willett, 2006).

Synthetic Methodology

Bromination studies in fuming sulfuric acid demonstrate the compound's utility in synthetic methodologies and the production of high-yield bromo derivatives (Does & Hertog, 2010).

Supramolecular Structure Analysis

Studies on noncovalent supramolecular interactions in compounds like 2-amino-3,5-dibromo-4,6-dimethylpyridinium tetrabromocadmate(II) are key to understanding crystallography and molecular structure analysis (Al-Far & Ali, 2007).

Microwave-Assisted Synthesis

Research on microwave-assisted synthesis of pyridine dicarboxylic acid using 2,6-dimethylpyridine underlines the compound's role in modern, efficient synthetic processes (Zhang et al., 2010).

Intermediates for Synthesis of Amphiphilic Compounds

The synthesis of 2,6-di(bromomethyl)-1,4-dihydropyridines, used as intermediates for various lipid-like compounds, showcases its role in the preparation of amphiphilic derivatives, important in chemistry and material science (Rucins et al., 2020).

NMR Structure Elucidation

NMR spectroscopy has been used to confirm the structure of 2-bromomethyl derivatives and study their reactions with nucleophiles, contributing to advanced analytical and synthetic chemistry (Alker & Swanson, 1990).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(bromomethyl)-4,6-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-6-3-7(2)10-8(4-6)5-9/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTBPXUPRFVPPTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)CBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50624275 | |

| Record name | 2-(Bromomethyl)-4,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79313-01-2 | |

| Record name | 2-(Bromomethyl)-4,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

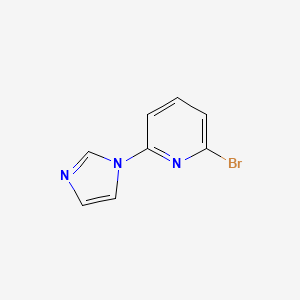

Synthesis routes and methods

Procedure details

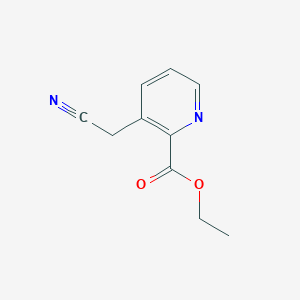

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

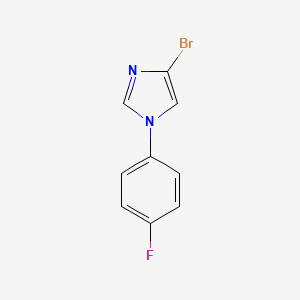

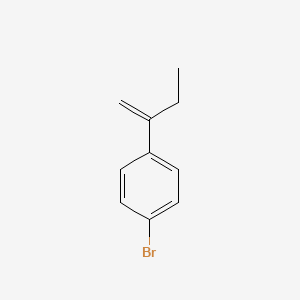

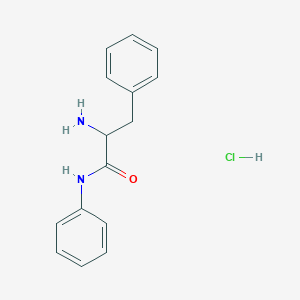

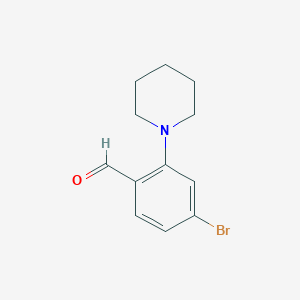

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

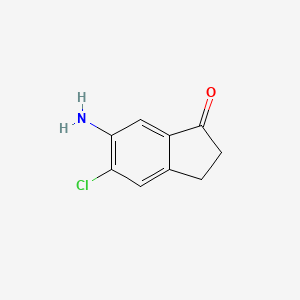

![1H-pyrrolo[3,2-b]pyridin-5-amine](/img/structure/B1289153.png)